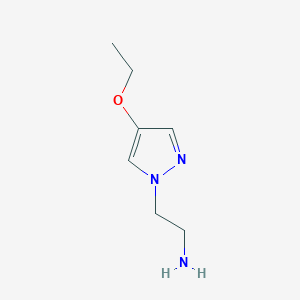
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
Overview
Description
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is a type of naphthyridine . Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of naphthyridines has been a subject of research for many years . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the first representatives of unsubstituted naphthyridines were reported by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis
Naphthyridines have six positional isomers with different locations of nitrogen atoms . The molecular formula of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is C10H5BrClN3 .Chemical Reactions Analysis
Naphthyridines have been found to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
The molecular weight of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is 282.52 . Other physical and chemical properties are not mentioned in the retrieved papers.Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Azab & Rady (2012) described the synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moiety, using compounds related to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile as intermediates (Azab & Rady, 2012).
- Singh & Lesher (1990) discussed a novel synthesis method for 1,6-naphthyridin-2(1H)-ones and their derivatives, emphasizing the potential of these compounds in creating diverse chemical structures (Singh & Lesher, 1990).
- Al-Issa (2012) explored the synthesis of new pyridine and fused pyridine derivatives, demonstrating the versatility of naphthyridine compounds in chemical synthesis (Al-Issa, 2012).
Potential Biological Applications :
- Barlin & Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, showing significant antimalarial activity. This highlights the potential of naphthyridine derivatives in pharmaceutical applications (Barlin & Tan, 1985).
Analytical and Spectroscopic Studies :
- Jukić et al. (2010) conducted X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally related to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile. This research contributes to understanding the structural and optical properties of naphthyridine derivatives (Jukić et al., 2010).
Chemical Reaction Mechanisms :
- Czuba & Woźniak (2010) studied the reactions of various bromo- and chloro-naphthyridines, providing insight into the reactivity and mechanisms of compounds similar to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile (Czuba & Woźniak, 2010).
properties
IUPAC Name |
6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPKEYFGJYZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)
![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)
![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)
![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)
![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)




![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)